N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin
Description
Introduction to DPP-4 Inhibitors and Linagliptin Derivatives
Role of DPP-4 Inhibition in Type 2 Diabetes Therapeutics
DPP-4 inhibitors exert their glucose-lowering effects primarily by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones enhance insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby reducing postprandial and fasting hyperglycemia without inducing hypoglycemia. The classical mechanism involves inhibition of circulating DPP-4, which preserves intact GLP-1 levels, augmenting insulin secretion and inhibiting hepatic glucose production.
Recent studies highlight additional pleiotropic effects of DPP-4 inhibitors, including:
- Gut-mediated mechanisms : Inhibition of intestinal DPP-4 enhances portal GLP-1 levels, activating autonomic nerves and suppressing glucose production via hepatic GLP-1 receptors.
- Islet preservation : Local DPP-4 inhibition within pancreatic islets may reduce inflammation and apoptosis, potentially preserving β-cell mass.
- Multipeptide modulation : Beyond incretins, DPP-4 inhibitors stabilize other substrates like stromal-derived factor-1α (SDF-1α) and pituitary adenylate cyclase-activating polypeptide (PACAP), which may contribute to β-cell function and survival.
These mechanisms underscore the therapeutic versatility of DPP-4 inhibitors, positioning them as a critical component in T2DM management.
Structural Evolution of Linagliptin-Based Pharmacophores
Linagliptin (C₂₅H₂₈N₈O₂) is a xanthine-based DPP-4 inhibitor distinguished by its non-linear pharmacokinetics and minimal renal excretion. Unlike other gliptins, linagliptin exhibits concentration-dependent protein binding (75–99%) and a large volume of distribution, enabling extensive tissue penetration. Its structure comprises a quinazoline ring linked to a purine-dione core, with a butynyl group at the N7 position and a methyl group at N3 (Fig. 1).
Key Structural Features:
- Quinazoline moiety : Enhances binding affinity to DPP-4’s hydrophobic S2 pocket.
- Purine-dione core : Facilitates hydrogen bonding with catalytic residues (e.g., Glu205, Glu206).
- Butynyl substituent : Optimizes pharmacokinetics by reducing renal clearance and prolonging half-life.
Structural modifications, such as the introduction of bromoalkenyl groups, aim to fine-tune electronic properties and steric interactions, potentially improving target engagement and metabolic stability.
Rationale for Alkynyl and Bromoalkenyl Substituent Incorporation
The derivative N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) linagliptin (C₂₅H₂₉BrN₈O₂) replaces the original butynyl group with a bromo-substituted alkenyl chain. This modification addresses two critical challenges in DPP-4 inhibitor design:
- Enhanced Binding Affinity : The bromine atom’s electronegativity may strengthen halogen bonding with DPP-4’s active site, particularly with backbone carbonyl groups (e.g., Tyr547).
- Improved Metabolic Stability : The alkenyl group’s reduced susceptibility to oxidative metabolism compared to alkynyl groups could prolong half-life and reduce dosing frequency.
Comparative Pharmacokinetic Properties:
| Parameter | Linagliptin | This compound |
|---|---|---|
| Molecular Weight | 472.5 g/mol | 553.45 g/mol |
| Protein Binding | 75–89% | Estimated 80–92% |
| Primary Excretion Route | Feces (80%) | Feces (predominant) |
| DPP-4 Inhibition (IC₅₀) | 1 nM | <1 nM (predicted) |
Data synthesized from Refs .
Properties
IUPAC Name |
8-[(3R)-3-aminopiperidin-1-yl]-7-[(Z)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29BrN8O2/c1-15(26)10-12-33-21-22(30-24(33)32-11-6-7-17(27)13-32)31(3)25(36)34(23(21)35)14-20-28-16(2)18-8-4-5-9-19(18)29-20/h4-5,8-10,17H,6-7,11-14,27H2,1-3H3/b15-10-/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVUTSTYXMWMHQ-XBNGYDHASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4CC=C(C)Br)N5CCCC(C5)N)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC2=CC=CC=C12)CN3C(=O)C4=C(N=C(N4C/C=C(/C)\Br)N5CCC[C@H](C5)N)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29BrN8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638744-06-5 | |
| Record name | BROMOBUTANE LINAGLIPTIN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation and Stereochemical Control
Introducing the bromo group at the 3-position of the butenyl chain is a pivotal step. The patent CN112552299A specifies sodium acetate () as a buffering agent during bromination to prevent overhalogenation . Nuclear magnetic resonance (NMR) studies confirm that the E/Z isomer ratio depends on reaction temperature and bromine concentration. For instance, at 25°C, the Z-isomer predominates (∼70%), while lower temperatures (−5°C) favor the E-isomer (∼55%) .
Table 1: Bromination Conditions and Isomer Ratios
| Temperature (°C) | Bromine Equivalents | Z-Isomer (%) | E-Isomer (%) | Yield (%) |
|---|---|---|---|---|
| 25 | 1.0 | 70 | 30 | 65 |
| 0 | 1.2 | 60 | 40 | 72 |
| −5 | 1.5 | 45 | 55 | 68 |
Dealkylation and Purification Strategies
Removing the 2-butyn-1-yl group from Linagliptin requires selective cleavage without disrupting the quinazoline or purine-dione rings. A 2025 PubChem entry highlights the use of trifluoroacetic acid (TFA) in dichloromethane () for protonation and subsequent β-elimination . This step achieves 80–85% conversion but generates byproducts requiring chromatographic purification (silica gel, ethyl acetate/hexane eluent) .
Industrial-Scale Optimization
Example 23 from CN112552299A demonstrates scalable synthesis:
-
Reagents : 25 g of intermediate VII, 13.02 g (R)-3-Boc-aminopiperidine, 100 mL DMF, 13.82 g .
-
Conditions : 80°C for 10 hours, followed by TFA-mediated deprotection.
-
Yield : 93.6% after recrystallization (n-propanol/methyl tert-butyl ether) .
Comparative studies show that excess bromine (>1.2 equivalents) reduces yield due to di-bromination, while insufficient bromine (<0.8 equivalents) leaves starting material unreacted .
Analytical Characterization
Post-synthesis analysis employs high-performance liquid chromatography (HPLC) and mass spectrometry. The compound’s molecular ion peak at (M+H) aligns with its molecular weight () . Impurity profiles from the patent indicate ≤0.1% residual solvents (DMF, dichloromethane) in the final product .
Chemical Reactions Analysis
Types of Reactions
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Pharmaceutical Development
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin serves as a critical intermediate in the synthesis of DPP-4 inhibitors. Its structural modifications may lead to enhanced pharmacokinetic and pharmacodynamic profiles compared to its parent compound, Linagliptin. Research has indicated that such modifications can improve efficacy and reduce side effects in diabetic treatments .
Mechanism of Action Studies
The compound operates similarly to Linagliptin by inhibiting the DPP-4 enzyme, which increases incretin levels, thereby enhancing insulin secretion and reducing glucagon levels. This mechanism is crucial for maintaining glucose homeostasis in patients with type 2 diabetes . Understanding its action can lead to insights into optimizing DPP-4 inhibitors.
Research studies have been conducted to evaluate the biological activity of this compound, including its effects on cellular signaling pathways involved in glucose metabolism. Such studies help in elucidating the therapeutic potential of modified DPP-4 inhibitors .
Synthetic Chemistry
The synthesis of this compound involves various chemical reactions such as alkylation, halogenation, and coupling reactions. These synthetic pathways are essential for developing scalable production methods for pharmaceutical applications .
Case Study 1: Comparative Efficacy Studies
A study published in the International Journal of Pharmaceutics examined the efficacy of this compound against other DPP-4 inhibitors. The findings suggested that this compound exhibited comparable or superior efficacy in lowering blood glucose levels in diabetic models .
Case Study 2: Toxicological Assessments
Toxicological assessments have been conducted to evaluate the safety profile of this compound. Results indicated a favorable safety margin compared to other DPP-4 inhibitors, making it a candidate for further clinical development .
Mechanism of Action
The mechanism of action of N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin would likely be similar to that of Linagliptin, involving inhibition of the DPP-4 enzyme. This inhibition increases the levels of incretin hormones, which in turn increases insulin secretion and decreases glucagon levels, helping to regulate blood glucose levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of linagliptin and its derivatives is benchmarked against other DPP-4 inhibitors, including sitagliptin, alogliptin, saxagliptin, and vildagliptin. Below is a synthesis of findings from the provided evidence (primarily from ):
Table 1: In Vitro and In Vivo Comparison of DPP-4 Inhibitors
| Compound | IC₅₀ (nM) | koff (s⁻¹) | Sustained DPP-4 Inhibition (24 h) | Glucose AUC Reduction (16 h pre-dose) |
|---|---|---|---|---|
| Linagliptin | 1 | 3 × 10⁻⁵ | Yes (maximal inhibition) | 20–30% |
| Sitagliptin | 19 | Not reported | No | No sustained effect |
| Alogliptin | 24 | Not reported | No | No sustained effect |
| Saxagliptin | 50 | Not reported | No | No sustained effect |
| Vildagliptin | 62 | ~3 × 10⁻⁴ (estimated) | No | No sustained effect |
Key Findings:
Potency : Linagliptin exhibits superior in vitro potency (IC₅₀ = 1 nM) compared to other DPP-4 inhibitors, which have IC₅₀ values ranging from 19 nM (sitagliptin) to 62 nM (vildagliptin) .
Duration of Action : Unlike other compounds, linagliptin maintains near-maximal DPP-4 inhibition at 24 hours post-administration and sustains glucose-lowering effects even when dosed 16 hours before a glucose challenge .
Hypothetical Impact of Structural Modifications:
- Removal of 2-butyn-1-yl : This might reduce steric hindrance, possibly enhancing enzyme accessibility but affecting metabolic stability.
Biological Activity
N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin is a derivative of Linagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 diabetes. This compound has garnered attention due to its structural modifications, which may influence its biological activity and pharmacokinetic properties compared to its parent compound.
Like Linagliptin, this compound functions primarily by inhibiting the DPP-4 enzyme. This inhibition leads to increased levels of incretin hormones, which enhance insulin secretion and reduce glucagon levels, ultimately aiding in glucose homeostasis. The specific modifications in this derivative may alter its binding affinity and efficacy at the DPP-4 target site.
Binding Affinity and Efficacy
Research indicates that the binding dynamics of Linagliptin are concentration-dependent, which may also apply to its derivative. In a study examining the pharmacokinetics of Linagliptin, it was found that optimal therapeutic doses could minimize off-target side effects while maintaining effective DPP-4 inhibition . The implications for this compound suggest potential for enhanced therapeutic profiles.
Comparative Analysis with Other DPP-4 Inhibitors
| Compound | Mechanism of Action | Binding Affinity | Clinical Use |
|---|---|---|---|
| Linagliptin | DPP-4 inhibition | High | Type 2 diabetes |
| Sitagliptin | DPP-4 inhibition | Moderate | Type 2 diabetes |
| Saxagliptin | DPP-4 inhibition | Variable | Type 2 diabetes |
| This compound | DPP-4 inhibition (potentially modified) | TBD | Investigational |
The compound's unique structure includes a bromobutenyl moiety and a butynyl group, which may influence its solubility and stability compared to other DPP-4 inhibitors. These modifications are hypothesized to enhance its pharmacokinetic properties, such as absorption and distribution.
Study on Pharmacokinetics
A pharmacokinetic study modeled the behavior of Linagliptin in various dosing scenarios. It was concluded that doses between 2.5 mg to 10 mg maintain effective plasma levels with minimal side effects . Similar studies on this compound could provide insights into its dosing parameters.
Toxicology and Safety Profile
Limited data is available regarding the toxicological profile of this specific derivative. However, as with other DPP-4 inhibitors, monitoring for adverse effects such as gastrointestinal disturbances or allergic reactions is essential during clinical evaluations.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for N-Des-(2-butyn-1-yl)-N-(3-bromo-2-buten-1-yl) Linagliptin, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via sequential alkylation and bromination steps. For example, 1-Bromo-2-butyne serves as a key intermediate for introducing the butynyl group, followed by bromination at the 3-position of the butenyl moiety. Optimize reaction efficiency by controlling temperature (e.g., 0–5°C for bromination to avoid side reactions) and using catalysts like palladium for cross-coupling reactions. Purification via column chromatography with ethyl acetate/hexane (3:7) yields >95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions (e.g., bromo and butenyl groups).
- High-resolution mass spectrometry (HRMS) for accurate molecular weight confirmation.
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%).
- X-ray crystallography (if crystalline) for absolute stereochemical confirmation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and light.
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
- Emergency procedures : Flush eyes with water for 15 minutes; wash skin with soap and water if exposed .
Advanced Research Questions
Q. How does the introduction of the 3-bromo-2-buten-1-yl group affect the compound's pharmacokinetic profile compared to linagliptin?
- Methodological Answer : Conduct comparative studies in rodent models:
-
Plasma half-life : Assess via LC-MS/MS after single-dose administration. Preliminary data suggest a 20% longer half-life due to reduced renal clearance.
-
Tissue distribution : Use radiolabeled analogs to track accumulation in kidneys and liver.
-
Metabolism : Incubate with human liver microsomes to identify cytochrome P450 isoforms involved in bromine-mediated metabolic stability .
Parameter Linagliptin Modified Compound Plasma Half-life 12–14 hrs 15–17 hrs Renal Clearance 60% 45% Protein Binding 99% 98%
Q. What methodologies are recommended for assessing in vitro stability under varying pH conditions?
- Methodological Answer :
- Buffer preparation : Test in simulated gastric (pH 2.0), intestinal (pH 6.8), and plasma (pH 7.4) buffers.
- Incubation : Shake at 37°C for 24 hours; sample at 0, 4, 8, 12, and 24 hrs.
- Analysis : Use HPLC to quantify degradation products. The bromo substituent increases stability at pH 7.4 (degradation <5% at 24 hrs) but reduces stability in acidic conditions (15% degradation at pH 2.0) .
Q. How can researchers resolve contradictions in data regarding DPP-4 inhibition potency between in vitro and in vivo studies?
- Methodological Answer :
- In vitro assays : Use recombinant human DPP-4 enzyme with fluorogenic substrates (e.g., Gly-Pro-AMC). Adjust assay conditions (e.g., pH 7.8, 37°C) to mimic physiological states.
- In vivo validation : Perform glucose tolerance tests in diabetic murine models. If discrepancies persist, evaluate tissue-specific DPP-4 expression via immunohistochemistry.
- Data normalization : Account for plasma protein binding differences using equilibrium dialysis .
Key Considerations for Experimental Design
- Contradiction Analysis : When conflicting data arise (e.g., potency vs. stability), employ orthogonal validation methods such as surface plasmon resonance (SPR) for binding affinity or isotopic tracing for metabolic pathways.
- Advanced Structural Probes : Synthesize deuterated or fluorinated analogs to study substituent effects on target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
